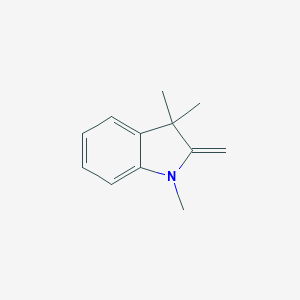

1,3,3-Trimethyl-2-methyleneindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66176. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKGBOUHWYFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051596 | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-12-7 | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fischer's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's Base. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of commercially significant molecules, including dyes and photosensitive materials. Its unique structural features and reactivity profile make it a subject of ongoing interest in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a pale yellow to red liquid at room temperature.[1][2] It is characterized by an indoline (B122111) scaffold with a gem-dimethyl group at the 3-position, a methyl group on the nitrogen atom, and an exocyclic methylene (B1212753) group at the 2-position. This structure imparts a non-polar character to the molecule, leading to its good solubility in non-polar organic solvents like toluene (B28343) and hexane, and negligible solubility in water.[1]

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N | [3] |

| Molecular Weight | 173.25 g/mol | [3] |

| Appearance | Pale yellow or colorless to red liquid | [1][2] |

| Density | 0.979 g/mL at 25 °C | [4][5] |

| Boiling Point | 248 °C | [4][5] |

| 106 - 110 °C at 5 mbar | [6] | |

| Melting Point | -8 °C | [5][6] |

| Refractive Index (n20/D) | 1.577 | [4][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Vapor Pressure | 0.0249 mmHg at 25°C | [5] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 118-12-7 | [3] |

| IUPAC Name | 1,3,3-trimethyl-2-methylideneindoline | [3] |

| Synonyms | Fischer's Base, 2-Methylene-1,3,3-trimethylindoline | [3] |

| InChI | 1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | [3] |

| SMILES | CN1C(=C)C(C)(C)c2ccccc12 |

Synthesis of this compound

The synthesis of Fischer's base is a well-established process in organic chemistry. One common method involves the methylation of 2,3,3-trimethylindolenine (B142774). An improved, single-stage process has been developed to enhance yield and reduce reaction time.

Experimental Protocol: Synthesis via Methylation of 2,3,3-Trimethylindolenine

This protocol is based on a described improved synthesis method.

Materials:

-

2,3,3-Trimethylindolenine

-

Dimethyl sulfate (B86663) (Methylating agent)

-

Sodium bicarbonate (or other alkaline compounds like magnesium oxide, hydroxides, or carbonates of alkali or alkaline earth metals)

-

Water (Solvent)

-

Toluene (Extraction solvent)

-

Anhydrous sodium sulfate (Drying agent)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a suspension of 2,3,3-trimethylindolenine (1 equivalent) and sodium bicarbonate (an appropriate molar excess) in water.

-

Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (a molar excess) dropwise through the dropping funnel.

-

Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature for approximately 5 hours with continuous stirring. The pH of the reaction medium should be maintained between 6 and 10, preferably between 8 and 9.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous phase.

-

Separate the organic layer.

-

Extract the aqueous layer with toluene to recover any dissolved product.

-

Combine all organic phases.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound. A boiling point of 119-121 °C at 14 mmHg has been reported.[7]

-

Synthesis Workflow

Reactivity and Applications

Fischer's base is a valuable intermediate due to the reactivity of its exocyclic methylene group. This group readily participates in various chemical transformations, making it a key building block in organic synthesis.

Key Reactions and Applications:

-

Dye Synthesis: It is a fundamental precursor for the synthesis of methine and azomethine dyes.[7] These dyes have widespread applications, particularly in the coloring of polyacrylonitrile (B21495) fibers.[7]

-

Photochromic Materials: this compound is used in the preparation of red photochromic dyes and in the synthesis of photochromic homopolymers through ring-opening metathesis polymerization.[4]

-

Cycloaddition Reactions: The electron-rich double bond of the methylene group makes it a suitable reactant for various cycloaddition reactions.[4]

-

Reactions with Sulfonyl Chlorides: It is known to react with sulfonyl chlorides, leading to a variety of products.[8][9]

-

Pharmaceutical and Agrochemical Synthesis: Its unique structure makes it a versatile building block in the creation of novel pharmaceuticals and agrochemicals.[1] Derivatives of this compound have shown potential biological activities, including antitumor and antimicrobial properties.[1]

Logical Relationship of Applications

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Precautionary Measures:

-

Handling: Handle in a well-ventilated place.[2] Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask if necessary.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, below +30°C.[2][4]

-

Incompatibilities: Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6][10]

-

Disposal: Dispose of as hazardous waste in accordance with local regulations. Avoid release to the environment.[10]

This technical guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the cited literature is recommended.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 118-12-7 [chemicalbook.com]

- 5. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactions of this compound (Fischer's Base) with sulfonyl chlorides - Publications of the IAS Fellows [repository.ias.ac.in]

- 10. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to Fischer's Base: Properties and Identification

This technical guide provides an in-depth overview of Fischer's base (1,3,3-trimethyl-2-methyleneindoline), a significant intermediate in the synthesis of various dyes. The following sections detail its chemical identifiers and key physical constants, presented for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identification and Physical Properties

Fischer's base is chemically known as this compound. Its unique structure makes it a valuable precursor in the production of cationic dyes.[1]

Table 1: Chemical Identifiers for Fischer's Base

| Identifier | Value |

| CAS Number | 118-12-7[1][2] |

| Synonyms | 2-Methylene-1,3,3-trimethylindoline, Fischer base, NSC 66176[3] |

| Molecular Formula | C12H15N[1] |

| Molecular Weight | 173.25 g/mol , 173.3 g/mol [2] |

| EC Number | 204-235-1 |

| Beilstein Number | 131162 |

Table 2: Physical Constants of Fischer's Base

| Physical Constant | Value |

| Appearance | Colorless to red liquid[1][2] |

| Melting Point | -8 °C[1] |

| Boiling Point | 106-110 °C[2] or 248 °C (lit.)[1] |

| Density / Specific Gravity | 0.979 g/mL at 25 °C (lit.)[1] or 0.986 (20 °C)[2] |

| Refractive Index | n20/D 1.577 (lit.)[1] |

| Flash Point | 94 °C[2] or 215 °F[1] |

| Vapor Pressure | 0.0249 mmHg at 25°C[1] |

| Water Solubility | Negligible[1] |

Methodology for Determination of Physical Constants

While the provided data does not detail the specific experimental protocols used to determine these physical constants, such properties are typically established using standardized methodologies. These methods are designed to ensure reproducibility and accuracy. For example:

-

Melting and Boiling Points: Determined using capillary methods or distillation techniques under controlled pressure.

-

Density and Specific Gravity: Measured with pycnometers or digital density meters at specified temperatures.

-

Refractive Index: Assessed using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature.

-

Flash Point: Established using either open-cup or closed-cup flash-point testers according to standard procedures.

For rigorous laboratory work, it is recommended to consult official pharmacopeias or standardized testing protocols such as those from ASTM International or the Organisation for Economic Co-operation and Development (OECD) for detailed experimental procedures.

Logical Relationship of Fischer's Base Information

The following diagram illustrates the hierarchical relationship between the core compound, its identifiers, and its measured physical properties.

Caption: Hierarchical overview of Fischer's Base identifiers and physical data.

References

A Technical Guide to the Spectral Properties of 1,3,3-Trimethyl-2-methyleneindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3,3-trimethyl-2-methyleneindoline, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectral data for this compound, also known as Fischer's base, is crucial for its unambiguous identification and for monitoring reactions in which it is a reactant or product. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 6.60 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| 3.65 | Singlet | 2H | Methylene (B1212753) protons (=CH₂) |

| 2.75 | Singlet | 3H | N-Methyl protons (N-CH₃) |

| 1.25 | Singlet | 6H | Gem-dimethyl protons (C(CH₃)₂) |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C=C (quaternary carbon of the enamine) |

| 143.0 | Aromatic C (quaternary) |

| 136.0 | Aromatic C (quaternary) |

| 127.5 | Aromatic CH |

| 121.5 | Aromatic CH |

| 119.0 | Aromatic CH |

| 105.0 | Aromatic CH |

| 75.0 | =CH₂ (methylene carbon) |

| 52.0 | C(CH₃)₂ (quaternary carbon) |

| 35.0 | N-CH₃ |

| 29.0 | C(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch (methyl and methylene groups) |

| 1640 | Strong | C=C stretch (exocyclic methylene group) |

| 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1360 | Medium | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy (FTIR)

-

Sample Preparation:

-

Neat Liquid: As this compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for an organic compound like this compound.

An In-depth Technical Guide to the Reaction Mechanisms of Fischer's Base with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, formally known as 1,3,3-trimethyl-2-methyleneindoline, is a versatile heterocyclic enamine that serves as a potent nucleophile in a wide array of organic reactions. Its electron-rich exocyclic double bond readily reacts with a variety of electrophiles, making it a valuable building block in the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reaction mechanisms of Fischer's base with several classes of electrophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This information is particularly relevant for professionals in drug discovery and development, where Fischer's base and its derivatives are employed in the synthesis of cyanine (B1664457) dyes for bio-imaging, as well as in the construction of novel heterocyclic compounds with potential therapeutic applications.

Core Reaction Mechanisms

The reactivity of Fischer's base is primarily centered on the nucleophilic character of the exocyclic methylene (B1212753) carbon. The lone pair of electrons on the nitrogen atom is in conjugation with the double bond, which significantly increases the electron density at the terminal carbon, making it highly susceptible to attack by electrophiles.

Reaction with Activated Alkenes (Michael Addition)

Fischer's base undergoes a Michael-type addition reaction with electron-deficient alkenes, such as nitro-olefins. The reaction proceeds through a nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor.

Mechanism:

The reaction is initiated by the nucleophilic attack of the exocyclic methylene carbon of Fischer's base onto the electron-deficient double bond of the nitro-olefin. This conjugate addition leads to the formation of a zwitterionic intermediate. Subsequent proton transfer or cyclization can then occur, depending on the specific reactants and reaction conditions. In the case of reaction with nitro-olefins, a Michael-type adduct is typically formed.

An In-depth Technical Guide on the Solubility of 1,3,3-Trimethyl-2-methyleneindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the compound's chemical structure and well-established solubility principles. Furthermore, this document details a standardized experimental protocol for the precise determination of its solubility in various organic solvents, a critical parameter for its application in synthesis, formulation, and quality control.

Core Compound Properties

This compound is a heterocyclic organic compound with a distinct indoline (B122111) structure. Its molecular structure, characterized by a non-polar aromatic ring and alkyl groups, is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.979 g/mL at 25 °C[1][2][3] |

| Boiling Point | 248 °C[1][2][3] |

| Melting Point | -8 °C[1] |

| Water Solubility | Negligible[4][5] |

Inferred Solubility Profile

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Inferred Solubility | Rationale |

| Hexane | Non-polar | High | Similar non-polar characteristics. |

| Toluene | Non-polar | High | Aromatic nature enhances interaction.[6] |

| Diethyl Ether | Slightly Polar | High | Generally a good solvent for non-polar to moderately polar compounds. |

| Chloroform | Slightly Polar | High | Capable of dissolving a wide range of organic compounds. |

| Dichloromethane | Polar Aprotic | Moderate | Increased polarity may slightly reduce solubility compared to non-polar solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity suggests moderate solubility. |

| Acetone | Polar Aprotic | Low to Moderate | Higher polarity is expected to decrease solubility. |

| Ethanol (B145695) | Polar Protic | Low | The presence of a hydroxyl group and hydrogen bonding capability in ethanol will likely result in poor solvation of the non-polar solute. |

| Methanol | Polar Protic | Low | Similar to ethanol, its high polarity and hydrogen bonding are unfavorable for dissolving a non-polar compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | A highly polar solvent, not expected to be a good solvent for Fischer's base. |

| Water | Polar Protic | Negligible | Highly polar nature and strong hydrogen bonding network of water lead to negligible solubility.[6] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The gravimetric method is a reliable and straightforward approach for determining the solubility of a liquid solute in a liquid solvent.

Experimental Workflow for Gravimetric Solubility Determination

References

- 1. This compound at Best Price in Kunshan, Jiangsu | Kunshan Xinjiang Chemical Material Co.,ltd. [tradeindia.com]

- 2. This compound , 97% , 118-12-7 - CookeChem [cookechem.com]

- 3. 118-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

The Chemical Sentinel: An In-depth Technical Guide to the Stability and Storage of Fischer's Base

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Chemical Robustness and Optimal Storage Practices for 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base).

This technical guide provides a detailed examination of the chemical stability of Fischer's base, a crucial intermediate in the synthesis of various dyes and a valuable building block in medicinal chemistry. Understanding its stability profile is paramount for ensuring the integrity of research and the quality of manufactured products. This document outlines the known degradation pathways, recommended storage conditions, and provides a framework for establishing robust stability-indicating analytical methods.

Chemical Identity and Properties

Fischer's base, systematically named this compound, is a tertiary amine with a reactive exocyclic double bond, rendering it susceptible to certain degradation pathways. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Appearance | Colorless to dark red liquid |

| Boiling Point | 248 °C (lit.) |

| Density | 0.979 g/mL at 25 °C (lit.) |

| Storage Temperature | Ambient temperatures, store below +30°C in a dry, cool place |

| InChI Key | ZTUKGBOUHWYFGC-UHFFFAOYSA-N |

Chemical Stability Profile

Fischer's base is generally stable under recommended storage conditions. However, its enamine-like structure makes it susceptible to degradation through oxidation and hydrolysis, particularly when exposed to air, moisture, and acidic conditions.

Oxidative Degradation

Exposure to atmospheric oxygen is a primary concern for the stability of Fischer's base. The exocyclic double bond is prone to oxidation, which can lead to the formation of the corresponding oxindole (B195798) derivative, 1,3,3-trimethylindolin-2-one. This process is a likely contributor to the discoloration of the compound upon prolonged exposure to air. The presence of oxidizing agents will accelerate this degradation.

Hydrolytic Degradation

As an enamine, Fischer's base can undergo hydrolysis, particularly under acidic conditions. The acid-catalyzed addition of water to the double bond can lead to the formation of an unstable carbinolamine intermediate, which can then decompose to acetone (B3395972) and 1,3,3-trimethyl-1H-indol-2(3H)-one. While generally stable in neutral and basic aqueous solutions, prolonged exposure to acidic environments should be avoided.

Thermal and Photolytic Stability

Recommended Storage and Handling

To ensure the long-term stability and purity of Fischer's base, the following storage and handling guidelines are recommended:

-

Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[1]

-

Atmosphere: For long-term storage, consider purging the container with an inert gas such as argon or nitrogen.

-

Temperature: Store in a cool, dry, and well-ventilated area, at ambient temperatures or below 30°C.[2][3]

-

Light: Protect from direct sunlight and other sources of UV radiation.

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[1]

Framework for Stability-Indicating Method Development

A crucial aspect of managing the stability of Fischer's base is the implementation of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. The following section outlines a general protocol for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Table 1: Example Conditions for Forced Degradation Studies of Fischer's Base

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Dissolve Fischer's base in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve Fischer's base in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis. |

| Oxidative | Treat a solution of Fischer's base with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal | Store the solid compound at 60°C for 48 hours. |

| Photolytic | Expose a solution of Fischer's base to a combination of UV and visible light in a photostability chamber (e.g., 1.2 million lux hours). |

Example HPLC Method Parameters for Stability Testing

The following table provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the results of the forced degradation studies.

Table 2: Suggested Starting HPLC Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV/Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the logical workflow for a stability study and the potential degradation pathways of Fischer's base.

References

An In-Depth Technical Guide to the Degradation Pathways of 1,3,3-Trimethyl-2-methyleneindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. Understanding the stability of this compound is critical for its application in the synthesis of various dyes and as a building block in pharmaceutical development. This document outlines the theoretical basis for its degradation under hydrolytic, oxidative, and photolytic stress conditions, supported by the general reactivity of its core enamine functional group. Detailed experimental protocols for conducting forced degradation studies and analytical methods for monitoring the parent compound and its potential degradation products are also provided.

Core Concepts: The Reactivity of an Exocyclic Enamine

This compound is characterized by an exocyclic double bond conjugated with a nitrogen atom within the indoline (B122111) ring system, forming an enamine functional group. The reactivity and, consequently, the degradation of this molecule are largely dictated by the nucleophilic character of the α-carbon of the enamine and the susceptibility of the tertiary amine to oxidation.

Predicted Degradation Pathways

Based on the established chemistry of enamines, the following degradation pathways are proposed for this compound under forced degradation conditions.

Hydrolytic Degradation

Enamines are susceptible to hydrolysis, particularly under acidic conditions, to yield a carbonyl compound and a secondary amine. For this compound, acid-catalyzed hydrolysis is expected to proceed via protonation of the exocyclic methylene (B1212753) carbon, followed by the attack of water to form a hemiaminal intermediate. Subsequent elimination of 1,3,3-trimethylindolin-2-one (B1605243) yields 1,3,3-trimethyl-2-oxindole and methylamine.

Oxidative Degradation

The tertiary amine and the electron-rich double bond in this compound are potential sites for oxidation.

-

N-Oxidation: Oxidation with reagents such as hydrogen peroxide can lead to the formation of the corresponding N-oxide, this compound N-oxide.

-

Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the exocyclic double bond, potentially forming 1,3,3-trimethyl-2-oxindole.

Photolytic Degradation

Enamines are known to undergo various photochemical reactions, including [2+2] cycloadditions and isomerizations. Under photolytic stress, this compound could potentially dimerize or undergo other complex rearrangements. The specific products would depend on the wavelength of light and the presence of photosensitizers.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the degradation kinetics of this compound. The following table provides a template for organizing such data once it is generated through experimental studies.

| Stress Condition | Stressor Concentration/Intensity | Temperature (°C) | Time (hours) | % Degradation of Fischer's Base | Major Degradation Product(s) | % Formation of Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 1,3,3-Trimethyl-2-oxindole | ||

| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | |||

| Oxidation | 3% H₂O₂ | 25 | 24 | 1,3,3-Trimethyl-2-oxindole, N-oxide | ||

| Photolysis | ICH Q1B | 25 | - | |||

| Thermal | - | 80 | 72 |

Experimental Protocols

The following protocols are designed for conducting forced degradation studies on this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

Acid and Base Hydrolysis

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acid-stressed samples with 0.1 M NaOH and the base-stressed samples with 0.1 M HCl before analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals.

Photolytic Degradation

-

Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample at appropriate intervals of light exposure.

Thermal Degradation

-

Store the solid compound and a solution of the compound in a tightly sealed container at an elevated temperature (e.g., 80°C).

-

Sample at appropriate time intervals.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is a suitable starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound and its potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.

Conclusion

While specific experimental data on the degradation of this compound is limited in the public domain, a thorough understanding of enamine chemistry allows for the prediction of its primary degradation pathways. This technical guide provides a framework for researchers to conduct their own stability studies, including detailed protocols and analytical considerations. The generation of such data will be invaluable for ensuring the quality, safety, and efficacy of products derived from this important chemical intermediate.

An In-Depth Technical Guide to the Reactivity and Electronic Structure of Fischer's Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, formally known as 1,3,3-trimethyl-2-methyleneindoline, is a heterocyclic compound that serves as a cornerstone in the synthesis of a diverse array of organic molecules. Its unique electronic structure, characterized by a highly nucleophilic enamine moiety, dictates its reactivity and makes it a valuable synthon in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core principles governing the reactivity and electronic properties of Fischer's base, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior. This document is intended to be a resource for researchers, scientists, and professionals in the field of drug development and materials science, offering insights into the fundamental chemistry of this versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Fischer's base is essential for its effective application in synthesis. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of Fischer's Base [1][2][3]

| Property | Value |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Appearance | Pale yellow or colorless liquid |

| Boiling Point | 248 °C (lit.) |

| Density | 0.979 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.577 (lit.) |

| pKa (Predicted) | 2.19 ± 0.40 |

| Solubility | Soluble in non-polar solvents like toluene (B28343) and hexane; sparingly soluble in water.[4] |

Table 2: Spectroscopic Data of Fischer's Base [1][5][6]

| Spectroscopic Technique | Key Peaks and Assignments |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-6.6 (m, 4H, Ar-H), 3.8 (s, 2H, =CH₂), 2.8 (s, 3H, N-CH₃), 1.3 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.1 (C=C), 143.8, 136.2, 127.5, 121.8, 119.0, 106.1 (Ar-C), 76.9 (=CH₂), 53.2 (C(CH₃)₂), 34.9 (N-CH₃), 28.9 (C(CH₃)₂) |

| FTIR (neat) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2960 (sp³ C-H stretch), ~1640 (C=C stretch), ~1600 (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z: 173 (M⁺), 158 (M⁺ - CH₃) |

Electronic Structure and Reactivity

The reactivity of Fischer's base is fundamentally governed by the electronic nature of its enamine functional group. The nitrogen atom's lone pair of electrons are in conjugation with the exocyclic double bond, leading to a significant increase in the electron density at the β-carbon atom. This polarization is key to its nucleophilic character.

A resonance depiction of Fischer's base illustrates this electron delocalization:

Caption: Resonance delocalization in Fischer's base.

This resonance stabilization makes the exocyclic methylene (B1212753) carbon a potent nucleophile, readily attacking a wide range of electrophiles. The reactivity of Fischer's base is a cornerstone of the Stork enamine synthesis, which allows for the α-alkylation and α-acylation of ketones and aldehydes under milder conditions than traditional enolate chemistry.[7][8][9]

Key Reactions and Signaling Pathways

Fischer's base participates in a variety of important organic transformations, primarily driven by its enamine nucleophilicity.

Stork Enamine Alkylation

The Stork enamine synthesis is a three-step process involving:

-

Formation of the enamine from a ketone or aldehyde.

-

Alkylation of the enamine with an electrophile.

-

Hydrolysis of the resulting iminium salt to yield the α-alkylated carbonyl compound.

The following diagram illustrates the general workflow of a Stork enamine alkylation using Fischer's base as the enamine precursor.

Caption: Stork Enamine Alkylation Workflow.

Michael Addition

Fischer's base, as a soft nucleophile, readily undergoes Michael or conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is highly efficient for the formation of new carbon-carbon bonds at the β-position of the acceptor.

The diagram below outlines the mechanism of the Michael addition of Fischer's base to an α,β-unsaturated ketone.

Caption: Michael Addition of Fischer's Base.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Fischer's base and a representative example of its application in a Stork enamine alkylation.

Synthesis of Fischer's Base (this compound)

This procedure is adapted from a patented industrial process and may require optimization for laboratory scale.[10][11]

Materials:

-

Dimethyl sulfate (B86663)

-

Sodium bicarbonate

-

Water

-

Toluene

-

Sodium sulfate

Procedure:

-

Prepare a suspension of 50 parts by weight of 2,3,3-trimethylindolenine and 40 parts by weight of sodium bicarbonate in 250 parts by volume of water in a reaction vessel equipped with a stirrer.

-

While stirring, add 60 parts by weight of dimethyl sulfate to the suspension.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 5 hours.

-

After cooling to room temperature, separate the organic layer using a separatory funnel.

-

Extract the aqueous phase with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Distill the residue under vacuum to yield this compound. The expected boiling point is 119-121 °C at 14 mm Hg.[10]

Stork Enamine Alkylation of Cyclohexanone (B45756) with Allyl Bromide via Fischer's Base

This protocol is a general representation of a Stork enamine alkylation and should be performed with appropriate safety precautions.[8]

Materials:

-

Cyclohexanone

-

Fischer's base (this compound)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (anhydrous)

-

Allyl bromide

-

Hydrochloric acid (3N)

-

Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), Fischer's base (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step.

-

-

Alkylation:

-

Dissolve the crude enamine in a suitable anhydrous solvent such as dioxane or benzene (B151609) under an inert atmosphere.[8]

-

Cool the solution in an ice bath and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Hydrolysis:

-

Add 3N hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours at room temperature.

-

Extract the mixture with ether (3 x).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-allylcyclohexanone.

-

Conclusion

Fischer's base is a powerful and versatile tool in organic synthesis, owing to the pronounced nucleophilicity of its enamine moiety. Its utility in forming carbon-carbon bonds through reactions such as the Stork enamine alkylation and Michael addition has cemented its importance in the synthesis of complex organic molecules, including those with potential applications in drug development and materials science. This guide has provided a detailed overview of the fundamental principles governing its reactivity, supported by quantitative data and practical experimental guidance. A thorough understanding of the electronic structure and reactivity of Fischer's base will continue to enable chemists to devise novel synthetic strategies and access new chemical entities.

References

- 1. This compound | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,3-三甲基-2-亚甲基吲哚啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 118-12-7 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound(118-12-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- [webbook.nist.gov]

- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 10. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 11. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

Synthesis of 1,3,3-Trimethyl-2-methyleneindoline via Fischer Indole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, a crucial intermediate in the production of various dyes and photochromic materials. The synthesis is primarily achieved through the Fischer indole (B1671886) synthesis, a classic and versatile method for creating indole ring systems. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

This compound (Fischer's base) is a heterocyclic organic compound with significant applications in the chemical industry. It serves as a precursor for the synthesis of cyanine (B1664457) dyes, which have widespread use in photography, and for the creation of photochromic materials that change color upon exposure to light. The core of its synthesis lies in the Fischer indole synthesis, a named reaction in organic chemistry discovered by Hermann Emil Fischer in 1883.[1] This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole.[1]

This guide will focus on the synthesis of Fischer's base from phenylhydrazine and 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), followed by N-methylation of the resulting indolenine intermediate.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Formation of Phenylhydrazone: The reaction is initiated by the condensation of phenylhydrazine with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring, in this case, 2,3,3-trimethylindolenine (B142774).

-

N-Methylation: The resulting 2,3,3-trimethylindolenine is then N-methylated to yield the final product, this compound.

Experimental Protocols

The synthesis of this compound can be carried out in two main stages: the synthesis of the 2,3,3-trimethylindolenine intermediate and its subsequent methylation.

Synthesis of 2,3,3-Trimethylindolenine

This stage involves the Fischer indole cyclization of the phenylhydrazone of 3-methyl-2-butanone. Both conventional heating and microwave-assisted methods have been reported.

Method A: Conventional Heating with Sulfuric Acid [3]

-

Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, add 390 g of ice and slowly add 102 g of 96% sulfuric acid dropwise with stirring.

-

Addition of Phenylhydrazine: To the cooled acid solution, add 108 g of phenylhydrazine over 30 minutes while maintaining the temperature between 10-20 °C.

-

Addition of Ketone: Add 92.5 g of 3-methyl-2-butanone dropwise over 45 minutes.

-

Reaction: Heat the reaction mixture to 90 °C over one hour and maintain this temperature for an additional 2 hours.

-

Work-up: Cool the reaction mixture and neutralize it with a 50% sodium hydroxide (B78521) solution.

-

Extraction: Separate the oily layer.

-

Purification: Purify the crude product by vacuum distillation to obtain 2,3,3-trimethylindolenine. A yield of 85% has been reported for this method.[3]

Method B: Microwave-Assisted Synthesis with Acetic Acid [4]

-

Reaction Mixture: In an open container suitable for microwave synthesis, mix 34 g of phenylhydrazine, 70 g of 3-methyl-2-butanone, and 300 mL of acetic acid.[4]

-

Microwave Irradiation: Subject the mixture to microwave irradiation (800W) and reflux for 20-30 minutes.[4]

-

Work-up: After the reaction, concentrate the solution, cool it, and dilute it with 100 mL of ethyl acetate (B1210297). Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.[4]

-

Extraction: Separate the organic layer and concentrate it to obtain the crude product.[4]

-

Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 ratio) as the eluent to yield 2,3,3-trimethylindolenine. A high yield of 90.3% has been reported for this method.[4]

Synthesis of this compound (N-Methylation)[5]

-

Reaction Setup: In a reaction flask, create a suspension of 50 parts by weight of 2,3,3-trimethylindolenine and 40 parts by weight of sodium bicarbonate in 250 parts by volume of water.

-

Addition of Methylating Agent: With stirring, add 60 parts by weight of dimethyl sulfate (B86663) to the suspension.

-

Reaction: Heat the mixture to 65 °C for 5 hours.

-

Work-up: After cooling, separate the reaction product in a separatory funnel.

-

Extraction: Extract the aqueous phase with toluene.

-

Drying and Purification: Combine the organic phases, dry them over sodium sulfate, and then distill under vacuum to obtain this compound. A yield of 82% has been reported for this procedure.[5]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [6] |

| Molecular Weight | 173.25 g/mol | [6] |

| Appearance | Clear red liquid | [7] |

| Boiling Point | 248 °C | |

| Density | 0.979 g/mL at 25 °C | |

| Refractive Index | n20/D 1.577 |

Spectroscopic Data

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data is available on PubChem. |

| ¹³C NMR | Spectral data is available on PubChem. |

| IR Spectroscopy | Key peaks are expected for C-H (aromatic and aliphatic), C=C (exocyclic methylene (B1212753) and aromatic), and C-N bonds. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 173. |

Conclusion

The synthesis of this compound via the Fischer indole synthesis is a robust and well-documented process. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for both the formation of the indolenine intermediate and its subsequent N-methylation, and key analytical data for the characterization of the final product. The provided information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 2,3,3-Trimethylindolenine|lookchem [lookchem.com]

- 3. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]

- 6. This compound | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic Analysis of Fischer's Base Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer's base, chemically known as 1,3,3-trimethyl-2-methyleneindoline, is a pivotal heterocyclic compound widely utilized as a precursor in the synthesis of various dyes, particularly cyanine (B1664457) dyes, and photosensitive materials.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides an in-depth overview of the key spectroscopic techniques employed in the characterization of Fischer's base and its derivatives, offering detailed experimental protocols and a summary of quantitative spectroscopic data.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural elucidation and purity assessment of Fischer's base derivatives.[2] The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For Fischer's base derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and structural integrity of the compounds.

Quantitative Data:

The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. Substituents on the aromatic ring or modifications to the methylene (B1212753) group of Fischer's base will lead to predictable changes in the NMR spectra.

Table 1: Representative ¹H NMR Chemical Shift Data for Fischer's Base and a Derivative.

| Proton | Fischer's Base (ppm) | 5-Nitro-Fischer's Base (ppm) |

|---|---|---|

| N-CH₃ | ~2.7-2.9 | ~2.8-3.0 |

| C(CH₃)₂ | ~1.2-1.4 | ~1.3-1.5 |

| =CH₂ | ~3.8-4.0 (two singlets) | ~4.0-4.2 (two singlets) |

| Aromatic-H | ~6.5-7.2 | ~7.0-8.1 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Table 2: Representative ¹³C NMR Chemical Shift Data for Fischer's Base and a Derivative.

| Carbon | Fischer's Base (ppm) | 5-Nitro-Fischer's Base (ppm)[4] |

|---|---|---|

| N-CH₃ | ~29-31 | 29.3 |

| C(CH₃)₂ | ~28-30 | 28.1 |

| =CH₂ | ~75-77 | 78.4 |

| C-2 (=CH₂) | ~160-165 | 158.8 |

| C-3a | ~147-149 | 153.2 |

| C-4 | ~127-129 | 126.1 |

| C-5 | ~121-123 | 142.9 |

| C-6 | ~119-121 | 118.4 |

| C-7 | ~106-108 | 106.9 |

| C-7a | ~137-139 | 137.9 |

| C(CH₃)₂ | ~49-51 | 50.1 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the Fischer's base derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

The spectral width should typically be from -2 to 12 ppm.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectral width is typically from 0 to 200 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Data Analysis: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments of complex derivatives.

Experimental Workflow for Synthesis and Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of Fischer's base derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[5] It also offers insights into the structure through the analysis of fragmentation patterns.[6]

Quantitative Data:

The molecular ion peak (M⁺) confirms the molecular weight of the synthesized derivative. The fragmentation pattern is characteristic of the indoline (B122111) core and any substituents present.

Table 3: Common Mass Spectral Fragments for Fischer's Base Derivatives.

| m/z Value | Possible Fragment | Significance |

|---|---|---|

| M⁺ | Molecular Ion | Confirms the molecular weight of the derivative. |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the gem-dimethyl group. |

| M-43 | [M - C₃H₇]⁺ | Loss of a propyl group, often seen in more complex derivatives. |

| Varies | Fragments from substituent cleavage | Provides information about the nature and position of substituents. |

Note: The relative abundance of fragments depends on the ionization method and the stability of the resulting ions.[5]

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: The analysis is performed on a mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and obtain more detailed structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the Fischer's base core and the identity of the substituents.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule and its fragments.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated system in Fischer's base derivatives.[7]

Quantitative Data:

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given derivative and are influenced by the substituents and the solvent.

Table 4: Representative UV-Vis Absorption Data for Fischer's Base Derivatives.

| Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Fischer's Base | Ethanol | ~280, ~340 | Varies |

| Substituted Derivatives | Various | Varies | Varies |

Note: Electron-donating or -withdrawing groups on the aromatic ring, as well as extending the conjugation, will shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.[7]

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of the Fischer's base derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, DMSO) at a known concentration (e.g., 1 mM). Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance values in the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Determine the λmax from the spectrum.

-

Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the sample.

-

Fluorescence Spectroscopy

Many Fischer's base derivatives, particularly those incorporated into larger conjugated systems like cyanine dyes, are fluorescent.[8] Fluorescence spectroscopy provides information about the emission properties of these molecules after they absorb light.

Quantitative Data:

Key parameters include the excitation and emission maxima (λex and λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

Table 5: Representative Fluorescence Data for Fischer's Base-Derived Compounds.

| Compound Type | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Fluorescent Probes | Various | Varies | Varies | Varies |

| Cyanine Dyes | Various | Varies | Varies | Varies |

Note: The fluorescence properties are highly sensitive to the molecular structure and the environment (solvent polarity, pH, viscosity).[9]

Experimental Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the fluorescent derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: The analysis is performed using a spectrofluorometer.

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the emission maximum).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission wavelengths.

-

-

Data Analysis:

-

Determine the excitation and emission maxima.

-

The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

-

Application Example: Fischer's Base Derivatives as Fluorescent Probes

Fischer's base derivatives are often used as building blocks for fluorescent probes that can detect specific analytes, such as metal ions.[10] The mechanism of action often involves a change in the electronic properties of the molecule upon binding to the analyte, leading to a "turn-on" or "turn-off" of fluorescence.

Mechanism of a "Turn-On" Fluorescent Probe for Metal Ion Detection

Caption: A logical diagram illustrating the "turn-on" mechanism of a Fischer's base-derived fluorescent probe upon binding to a metal ion.

In the unbound state, the fluorescence of the probe may be quenched through a process like Photoinduced Electron Transfer (PET).[10] Upon binding to a metal ion, this quenching pathway is inhibited, leading to Chelation-Enhanced Fluorescence (CHEF) and a significant increase in the emission intensity. Spectroscopic analysis is crucial for characterizing these changes and understanding the probe's mechanism.

Conclusion

The spectroscopic analysis of Fischer's base derivatives is a multifaceted process that relies on the synergistic use of various techniques. NMR and mass spectrometry are indispensable for structural confirmation, while UV-Vis and fluorescence spectroscopy provide critical insights into their electronic and photophysical properties. The detailed protocols and representative data presented in this guide offer a foundational framework for researchers working on the synthesis and characterization of this important class of compounds. A thorough understanding and application of these spectroscopic methods are paramount for advancing the development of novel materials and therapeutic agents based on the Fischer's base scaffold.

References

- 1. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 2. ijcr.info [ijcr.info]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

1,3,3-Trimethyl-2-methyleneindoline health and safety information (SDS)

An In-depth Technical Guide to the Health and Safety of 1,3,3-Trimethyl-2-methyleneindoline

This technical guide provides comprehensive health and safety information for this compound (CAS No. 118-12-7), also known as Fischer's Base. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document summarizes key quantitative data, outlines general experimental protocols for toxicity assessment, and visualizes the primary health hazards.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative health and safety data for this compound, compiled from various Safety Data Sheets (SDS).

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | [1][2] |

| Molecular Weight | 173.25 g/mol | [1][2] |

| Appearance | Red to Dark red to Brown clear liquid | [3][4] |

| Melting Point | -8 °C / 17.6 °F | [1][3] |

| Boiling Point | 106 - 110 °C @ 5 mbar | [3] |

| 248 °C (lit.) | [1][2][5] | |

| Flash Point | 94 °C / 201.2 °F | [3] |

| 215 °F | [1][6] | |

| 63 °C - closed cup | [7] | |

| Density | 0.979 g/mL at 25 °C (lit.) | [1][2][5][8] |

| Vapor Pressure | 0.0249 mmHg at 25°C | [1][6] |

| Water Solubility | Negligible | [1][6][9][10] |

| Refractive Index | n20/D 1.577 (lit.) | [1][2] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD₅₀ (Lethal Dose, 50%) | 56 mg/kg | Mouse | Intravenous | [1] |

| Mutagenicity (Ames test) | Positive | Salmonella typhimurium | In vitro | [3] |

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][8][11] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][8][11] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[3] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[12] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[8][11] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[8] |

Experimental Protocols

The following are generalized experimental protocols representative of the methods likely used to determine the toxicological data for this compound. The specific details of the studies performed on this chemical are not available in the provided search results.

Ames Test (Bacterial Reverse Mutation Assay)

The positive Ames test result indicates that this compound has mutagenic potential.[3] This test is a widely used method to assess the mutagenic properties of chemical substances.[13]

Principle: The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic mutants, meaning they have a mutation that prevents them from synthesizing the essential amino acid histidine and therefore cannot grow on a histidine-free medium.[13] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-free medium.[13]

General Methodology:

-

Bacterial Strains: Several specially constructed strains of Salmonella typhimurium are used to detect different types of mutations (e.g., point mutations and frameshift mutations).[13]

-

Metabolic Activation: Since some chemicals only become mutagenic after being metabolized by the liver, the test is often performed both with and without a fraction of rat liver homogenate (S9 mix).

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without the S9 mix.[4]

-

Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[14]

-

Incubation: The plates are incubated for 48-72 hours.[14]

-

Evaluation: The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted. A significant increase in the number of revertant colonies on the plates with the test substance compared to the control plates indicates a mutagenic effect.[10]

Acute Oral Toxicity (LD₅₀)

The LD₅₀ value provides a measure of the acute toxicity of a substance when ingested.

Principle: The acute oral toxicity test determines the median lethal dose (LD₅₀), which is the statistically estimated dose of a substance that is expected to cause death in 50% of the test animals after a single oral administration.[15][16]

General Methodology (Up-and-Down Procedure - OECD 425):

-

Test Animals: A small number of animals, typically female rats from a single strain, are used.

-

Dosing: The animals are fasted prior to dosing. A single animal is dosed at a starting dose level.[17]

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[17]

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Termination: Dosing continues sequentially until one of the stopping criteria is met, which usually occurs after a reversal in the outcome (e.g., a death followed by a survival).[17]

-

Calculation: The LD₅₀ value and confidence intervals are calculated using the maximum likelihood method based on the outcomes and dose levels used.[17]

Skin Irritation

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Principle: The test evaluates the local dermal irritation potential of a substance by applying it to the skin of a test animal.[18]

General Methodology (OECD 404):

-

Test Animals: Albino rabbits are the preferred species for this test.[11][18]

-

Application: A small area of the animal's fur is clipped. A single dose of 0.5 mL (if liquid) of the test substance is applied to the skin and covered with a gauze patch.[11] The untreated skin of the animal serves as a control.[7]

-

Exposure: The exposure period is typically 4 hours.[11]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[7][11]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The substance is classified as an irritant if the observed effects persist.[18]

Eye Irritation

This test determines the potential of a substance to cause damage to the eye.

Principle: The test assesses the potential for a substance to cause irritation or corrosion to the eye when applied directly.[3]

General Methodology (OECD 405):

-

Test Animals: Albino rabbits are typically used for this test.[1][8]

-